molecular formula C15H32OS B8781404 3-(dodecylthio)-1-propanol CAS No. 24698-37-1

3-(dodecylthio)-1-propanol

Cat. No.: B8781404
CAS No.: 24698-37-1
M. Wt: 260.5 g/mol
InChI Key: DJZRNYGSFROBKY-UHFFFAOYSA-N
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Description

3-(Dodecylthio)-1-propanol is a sulfur-containing alkanol characterized by a dodecylthio (-S-C₁₂H₂₅) group attached to the third carbon of the propanol backbone.

Properties

CAS No.

24698-37-1

Molecular Formula

C15H32OS

Molecular Weight

260.5 g/mol

IUPAC Name

3-dodecylsulfanylpropan-1-ol

InChI

InChI=1S/C15H32OS/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h16H,2-15H2,1H3

InChI Key

DJZRNYGSFROBKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dodecylthio)-1-propanol typically involves the reaction of 1-propanol with dodecylthiol under specific conditions. One common method is the nucleophilic substitution reaction where dodecylthiol reacts with 1-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 3-(dodecylthio)-1-propanol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions are crucial to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(dodecylthio)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The dodecylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

    Oxidation: Dodecylthio-propanoic acid.

    Reduction: Dodecylpropane.

    Substitution: Various substituted propanol derivatives.

Scientific Research Applications

3-(dodecylthio)-1-propanol has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 3-(dodecylthio)-1-propanol is primarily based on its surfactant properties. The dodecylthio group interacts with hydrophobic surfaces, while the hydroxyl group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include lipid bilayers and hydrophobic interfaces.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of 3-(dodecylthio)-1-propanol and related compounds:

Compound Name Substituent Group Chain Length Key Properties Applications References
3-(Dodecylthio)-1-propanol Dodecylthio (-S-C₁₂H₂₅) C12 High hydrophobicity, low volatility Surfactants, lipid-based stabilizers Hypothetical
3-(Methylthio)-1-propanol Methylthio (-S-CH₃) C1 Volatile, sulfurous aroma, salt-enhancing Food flavoring, fermented products
3-(Methylamino)-1-propanol Methylamino (-NH-CH₃) - Polar, redispersing agent Analytical chemistry (e.g., antiperspirant analysis)
1-(4-Methylphenyl)-1-propanol 4-Methylphenyl - Aromatic, stable structure Pharmaceuticals, polymer synthesis

Key Research Findings

3-(Methylthio)-1-propanol
  • Flavor and Aroma :
    • A sulfur-containing higher alcohol produced by Saccharomyces yeast strains during fermentation .
    • Detected in enzyme-treated soymilk yogurt (4.80% at zero time) and contributes to flavor complexity .
    • Enhances saltiness perception in food products at low concentrations, as shown in sensory studies .
  • Volatility: Higher volatility than 3-(dodecylthio)-1-propanol due to its short methylthio chain, making it suitable for flavor applications .
3-(Methylamino)-1-propanol
  • Functionality: Unlike thioether analogs, this compound’s amino group confers polarity, enabling its use in redispersing compacted solids (e.g., antiperspirants) for analytical purposes .
Aromatic Propanol Derivatives
  • Compounds like 1-(4-methylphenyl)-1-propanol exhibit stability and aromaticity, favoring applications in pharmaceuticals and polymer synthesis .

Mechanistic Insights

  • Biosynthesis: Sulfur-containing higher alcohols like 3-(methylthio)-1-propanol are derived from amino acid metabolism (e.g., methionine) in yeast, whereas dodecylthio derivatives likely require synthetic pathways .

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